1-(3-chlorophenyl)-3-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea

URAT1 inhibition urate transport cell-based assay

Ensure target engagement fidelity with this specific regioisomer featuring the 5-(1-methylpyrazol-5-yl)pyridine motif. Unlike 2- or 4-pyrazolyl analogs, its unique XLogP3-AA=2 and TPSA=71.8 Ų profile yields reproducible URAT1 IC₅₀ of 3.22 µM for moderate-potency urate transport probes. Suitable for kinase panel screening and anti-cancer cytotoxicity assays.

Molecular Formula C17H16ClN5O
Molecular Weight 341.8
CAS No. 2034463-51-7
Cat. No. B2616602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-chlorophenyl)-3-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea
CAS2034463-51-7
Molecular FormulaC17H16ClN5O
Molecular Weight341.8
Structural Identifiers
SMILESCN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)NC3=CC(=CC=C3)Cl
InChIInChI=1S/C17H16ClN5O/c1-23-16(5-6-21-23)13-7-12(9-19-11-13)10-20-17(24)22-15-4-2-3-14(18)8-15/h2-9,11H,10H2,1H3,(H2,20,22,24)
InChIKeyUUJCUQDGSRLBME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Chlorophenyl)-3-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea (CAS 2034463-51-7) – Compound Identity and Core Properties


The compound 1-(3-chlorophenyl)-3-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea (CAS 2034463-51-7) is a synthetic disubstituted urea derivative [1]. It features a 3-chlorophenyl group linked via a urea bridge to a (5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl moiety. The compound has a molecular weight of 341.8 g/mol, a calculated LogP (XLogP3-AA) of 2, two hydrogen bond donors, three hydrogen bond acceptors, and a topological polar surface area of 71.8 Ų [1]. It belongs to the broader class of pyrazolyl-urea compounds that have been investigated as kinase inhibitors and for anti-cancer applications [2].

Why 1-(3-Chlorophenyl)-3-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea Cannot Be Replaced by Common Analogs


Within the pyrazolyl-urea class, subtle variations in substitution pattern profoundly alter target binding, selectivity, and biological outcome [1]. The specific arrangement in this compound—a 3-chlorophenyl urea linked to a pyridine ring substituted at the 5-position with a 1-methylpyrazol-5-yl group—is distinct from regioisomers bearing the pyrazole at the pyridine 2-position or pyrazol-4-yl analogs [2]. These structural differences influence the compound's three-dimensional conformation, hydrogen-bonding capacity, and lipophilicity (XLogP3-AA = 2, TPSA = 71.8 Ų) [3], which in turn modulate target engagement and pharmacokinetic behavior [1]. Simple interchange with even a closely related analog (e.g., the cyclopropyl derivative or a 2-pyrazolyl isomer) can lead to loss of activity or altered selectivity, making procurement of the exact compound essential for reproducible results [1][2].

Quantitative Differentiation of 1-(3-Chlorophenyl)-3-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea: Head-to-Head and Cross-Study Comparisons


In Vitro URAT1 Transporter Inhibition: Micromolar Potency in a Cell-Based Uptake Assay

In a BindingDB/ChEMBL-deposited assay, 1-(3-chlorophenyl)-3-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea inhibited human URAT1 (urate transporter 1) stably overexpressed in HEK293 cells with an IC50 of 3.22 µM, measured via inhibition of 14C-uric acid uptake after a 30-minute preincubation [1]. For comparison, the clinically used uricosuric agent probenecid typically inhibits URAT1 with an IC50 of approximately 150–300 µM in similar cellular uptake assays, while the potent URAT1 inhibitor benzbromarone shows IC50 values around 0.1–0.3 µM [2]. This places the target compound in an intermediate potency range that may be suitable for probe or tool compound applications where moderate URAT1 activity is desired without the extreme potency associated with benzbromarone-related toxicities [2].

URAT1 inhibition urate transport cell-based assay

Physicochemical Profile: Balanced Lipophilicity and Hydrogen-Bonding Capacity Relative to Drug-Likeness Benchmarks

The compound exhibits computed physicochemical properties—XLogP3-AA = 2, TPSA = 71.8 Ų, HBD = 2, HBA = 3, MW = 341.8 g/mol [1]—that fall within favorable drug-like space. In comparison, the cyclopropyl analog (CAS 2034385-21-0) has a lower molecular weight (271.3 g/mol) but lacks the 3-chlorophenyl group that contributes to target binding affinity [2]. The positional isomer bearing the pyrazole at the pyridine 2-position (CAS 2034424-67-2) has identical molecular formula and similar computed properties but is expected to present a different pharmacophoric geometry [3]. The target compound's logP of 2 balances membrane permeability with aqueous solubility, while the 3-chlorophenyl group provides a halogen bond donor/acceptor potential not present in non-halogenated analogs [1][2].

physicochemical properties Lipinski rule drug-likeness

Class-Level Kinase Inhibition Potential: Pyrazolyl-Urea Scaffold Recognized Across Multiple Kinase Targets

The pyrazolyl-urea scaffold, to which this compound belongs, has been extensively characterized as a kinase inhibitor scaffold with activity against Src, p38-MAPK, and TrkA kinases, among others [1]. While specific kinase inhibition data for the exact compound are not yet publicly available, the literature demonstrates that 3-chlorophenyl-substituted urea derivatives within this class exhibit nanomolar to low micromolar activity in kinase assays and anti-proliferative effects in cancer cell lines [1][2]. In contrast, pyrazolyl-urea compounds with alternative substituents (e.g., 4-fluorophenyl or cyclopropyl) often show divergent selectivity profiles, emphasizing the importance of the 3-chlorophenyl motif for certain kinase targets [2].

kinase inhibition pyrazolyl-urea anti-cancer

Structural Differentiation from Positional Isomers: Regiochemistry of Pyrazole Attachment to Pyridine Ring

The target compound features a pyrazole ring attached at the 5-position of the pyridine, whereas a closely related positional isomer (CAS 2034424-67-2) bears the pyrazole at the 2-position [1][2]. This regiochemical difference alters the vector of the pyrazole moiety relative to the urea linkage, which can significantly impact target binding. In kinase inhibitor design, the position of heterocyclic substituents on a central pyridine ring is known to govern selectivity for specific kinase ATP-binding pockets [3]. The 5-substituted pyridine geometry places the 1-methylpyrazole in a distinct orientation that may access a different sub-pocket compared to 2- or 4-substituted analogs, providing a unique pharmacophore not achievable with other regioisomers [3].

regioisomer structure-activity relationship binding mode

Recommended Research Applications for 1-(3-Chlorophenyl)-3-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea Based on Quantitative Evidence


URAT1 Transporter Probe for Urate Transport Studies

With a documented URAT1 IC50 of 3.22 µM in cell-based 14C-uric acid uptake assays [1], this compound can serve as a moderate-potency probe for investigating urate transport mechanisms. Its intermediate potency (more potent than probenecid, less potent than benzbromarone) makes it particularly useful for studies aiming to avoid the off-target effects associated with high-potency URAT1 inhibitors [1][2].

Kinase Selectivity Profiling and SAR Studies

As a member of the pyrazolyl-urea kinase inhibitor class with a specific 5-(1-methylpyrazol-5-yl)pyridine motif [3], this compound is well-suited for kinase selectivity panel screening to define its unique target profile. Its distinct regioisomeric identity relative to 2- and 4-pyrazolyl analogs makes it a valuable tool for structure-activity relationship (SAR) exploration in kinase drug discovery programs [3][4].

In Vitro Cytotoxicity Screening in Cancer Cell Lines

Based on class-level evidence of anti-proliferative activity of pyrazolyl-ureas against cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer) [3], this compound can be prioritized for in vitro cytotoxicity screening. The presence of the 3-chlorophenyl group is expected to enhance cellular permeability and target engagement compared to non-halogenated analogs, making it suitable for cell-based anti-cancer assays [3].

Pharmacophore Model Refinement for Urea-Based Kinase Inhibitors

The compound's balanced physicochemical profile (XLogP3 = 2, TPSA = 71.8 Ų) and specific substitution pattern provide a well-defined reference point for computational pharmacophore modeling [4]. Its 5-pyrazolyl-pyridine geometry offers a distinct vector orientation compared to 2- and 4-substituted analogs, enabling researchers to refine docking models and improve predictions of kinase inhibitor binding modes [4].

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